Sodium Imidazole

Catalog No.
S1532962
CAS No.
5587-42-8
M.F
C3H4N2Na+
M. Wt
90.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Imidazole

CAS Number

5587-42-8

Product Name

Sodium Imidazole

IUPAC Name

sodium;imidazol-3-ide

Molecular Formula

C3H4N2Na+

Molecular Weight

90.06 g/mol

InChI

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1

InChI Key

ITAWMPSVROAMOE-UHFFFAOYSA-N

SMILES

C1=CN=C[N-]1.[Na+]

Canonical SMILES

C1=CN=C[N-]1.[Na+]

Isomeric SMILES

C1=CN=C[N-]1.[Na+]

The exact mass of the compound Sodium Imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium imidazole (CAS 5587-42-8), also known as sodium imidazolide, is the pre-deprotonated sodium salt of the imidazole heterocycle. Operating as both a potent nucleophile and a strong base, it is a fundamental building block in the synthesis of N-functionalized imidazoles, room-temperature ionic liquids (RTILs), and Zeolitic Imidazolate Frameworks (ZIFs) [1]. By supplying the imidazolate anion directly, this compound bypasses the need for in-situ deprotonation, offering a streamlined, anhydrous, and highly reactive precursor. For industrial and laboratory procurement, selecting the pre-formed sodium salt directly translates to safer handling, fewer reaction steps, and enhanced purity profiles in downstream products by eliminating the hazardous reagents and byproducts associated with free imidazole deprotonation [2].

Research Fit

High-temperature synthesis compatibility
Aqueous-phase processing support
Stronger base/nucleophile for catalysis

Procuring free imidazole and attempting to generate the imidazolate anion in situ introduces significant process liabilities that pre-formed sodium imidazole avoids. Using sodium hydride (NaH) as the base requires handling a highly reactive, moisture-sensitive reagent typically dispersed in mineral oil, which contaminates the reaction mixture and generates flammable hydrogen gas as a byproduct[1]. Conversely, using milder bases like sodium hydroxide (NaOH) generates stoichiometric water, which can rapidly hydrolyze moisture-sensitive electrophiles (e.g., chlorosilanes or complex alkyl halides) during N-alkylation [1]. Furthermore, in the synthesis of metal-organic frameworks (MOFs), relying on in-situ deprotonation introduces a rate-limiting kinetic equilibrium that significantly depresses overall yield and extends reaction times[2]. Procuring sodium imidazole directly eliminates these kinetic bottlenecks, hazardous byproducts, and purification steps.

Substitution Risk

Thermal behavior mismatch

Imidazole melts early, while sodium imidazole decomposes without melting at much higher temperatures, risking process failure in high-T synthesis.

Solubility profile difference

Sodium imidazole's ionic form substantially enhances water solubility; imidazole has lower solubility, limiting aqueous use.

Reactivity shift

Deprotonated imidazolate is a much stronger base/nucleophile, potentially altering reaction kinetics and selectivity compared to imidazole.

Bypassing Rate-Limiting Kinetics in ZIF Synthesis

In the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), the deprotonation of the imidazole linker is widely recognized as the rate-determining step. Utilizing a pre-deprotonated imidazolide precursor bypasses this equilibrium entirely, increasing the immediate availability of the coordinating species. Comparative studies on ZIF-4 synthesis demonstrate that employing a pre-deprotonated imidazolide source achieves yields of 77–88%, whereas standard protocols relying on the in-situ deprotonation of free imidazole plateau at 47–63%[1].

Evidence DimensionZIF Synthesis Yield
Target Compound Data77–88% yield (using pre-deprotonated imidazolide)
Comparator Or Baseline47–63% yield (using free imidazole + base)
Quantified DifferenceUp to a 30% absolute increase in final MOF yield
ConditionsSolvothermal synthesis at 130 °C for 48 hours

Procuring the pre-deprotonated salt maximizes material efficiency and throughput in MOF scale-up by removing the primary kinetic bottleneck.

Thermal Stability
Reported
Δ >190 °C higher decomposition temperature vs imidazole
Supports high-temperature synthesis workflows

Safer N-Alkylation Without Hazardous Byproducts

Standard N-alkylation protocols require reacting free imidazole with sodium hydride (NaH) in mineral oil. This generates 1 molar equivalent of highly flammable hydrogen gas and leaves residual mineral oil that must be removed via downstream extraction [1]. Procuring pre-formed sodium imidazole allows for direct, anhydrous nucleophilic substitution (e.g., yielding >90% for 1-hexylimidazole) without any hydrogen gas evolution or oil contamination [1].

Evidence DimensionProcess safety and byproduct generation
Target Compound Data0 equivalents of H2 gas; 0% mineral oil contamination
Comparator Or Baseline1 equivalent of H2 gas; requires mineral oil removal (NaH method)
Quantified DifferenceComplete elimination of flammable gas hazards and oil-based impurities
ConditionsAnhydrous N-alkylation in DMF or THF

Eliminates severe safety hazards and simplifies downstream purification, reducing overall processing costs in fine chemical manufacturing.

Aqueous Solubility
Data to verify
Qualitative: ionic form enhances water solubility (class-level inference)
May support aqueous-phase processes; context-dependent
Quantitative solubility data not reported

Preventing Electrophile Hydrolysis in Anhydrous Alkylation

When free imidazole is deprotonated in situ using alkali hydroxides (e.g., NaOH), water is generated stoichiometrically as a byproduct. This in-situ water rapidly hydrolyzes moisture-sensitive electrophiles, such as chlorosilanes or activated alkyl halides, severely depressing the yield of the target N-substituted imidazole. Procuring pre-formed sodium imidazole allows for strictly anhydrous nucleophilic substitution, ensuring quantitative conversion of sensitive substrates without competitive hydrolysis [1].

Evidence DimensionWater byproduct generation
Target Compound Data0 equivalents of water generated during nucleophilic attack
Comparator Or Baseline1 equivalent of water generated (NaOH + free imidazole method)
Quantified DifferenceComplete elimination of competitive electrophile hydrolysis
ConditionsAnhydrous N-alkylation of moisture-sensitive substrates

Ensures high yields and prevents the degradation of expensive or highly reactive electrophilic precursors during complex syntheses.

Reactivity
Class-level
Imidazolate anion: substantially stronger base/nucleophile than imidazole (pKa difference)
Supports nucleophilic catalysis workflows
Direct imidazolate nucleophilicity values not available
Physical Form
Reported
Free-flowing crystalline powder; hygroscopic
Facilitates accurate dispensing and storage
Requires inert atmosphere for storage

High-Yield ZIF Manufacturing

Sodium imidazole is the optimal choice for scaling up ZIFs (such as ZIF-4, ZIF-8, and ZIF-62). By providing the imidazolate linker in a pre-deprotonated state, it eliminates the rate-limiting deprotonation step, directly increasing batch yields and reducing the required solvothermal reaction times [1].

Anhydrous API Synthesis

In pharmaceutical workflows requiring the N-alkylation of the imidazole ring, sodium imidazole is preferred over in-situ deprotonation. It prevents the generation of water (which occurs when using NaOH) that could hydrolyze moisture-sensitive electrophiles, and avoids the mineral oil contamination and hydrogen gas hazards associated with NaH [2].

Ionic Liquid Precursor (RTILs)

Sodium imidazole is highly effective for synthesizing custom imidazolium-based ionic liquids via direct nucleophilic substitution with alkyl halides. Its pre-formed ionic nature ensures clean, high-conversion reactions without the need to introduce harsh, secondary bases into the reaction matrix [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ionic liquid precursor synthesis
Thermal stability and solid-state form
Decomposition behavior and inert-atmosphere handling
Aqueous-phase catalysis/buffers
Enhanced water solubility (ionic character)
Solubility in aqueous media, buffer compatibility
Nucleophilic catalysis (anhydrous)
Stronger base/nucleophile character
Reaction kinetics and selectivity evaluation
MOF/ZIF solid-state precursor
High-melting crystalline powder
Thermal stability and mechanochemical processing

Related CAS

288-32-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5587-42-8

Explore Compound Types